5-Chloro-2-methyl-N-propyl-benzenamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14ClN |
|---|---|
Molecular Weight |
183.68 g/mol |
IUPAC Name |
5-chloro-2-methyl-N-propylaniline |
InChI |
InChI=1S/C10H14ClN/c1-3-6-12-10-7-9(11)5-4-8(10)2/h4-5,7,12H,3,6H2,1-2H3 |
InChI Key |
UBTDYGGPHDGMGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C=CC(=C1)Cl)C |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 2 Methyl N Propyl Benzenamine
Established Synthetic Routes to N-Substituted Benzenamines Applicable to 5-Chloro-2-methyl-N-propyl-benzenamine
Traditional methods for synthesizing N-alkylated anilines provide a foundational framework for producing this compound. These routes typically involve multi-step processes starting from commercially available precursors.
Reductive amination is a highly effective method for forming C-N bonds and represents a direct approach to N-alkylation. acs.org This process typically involves the reaction of a primary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
For the synthesis of this compound, this strategy would employ the precursor 5-chloro-2-methylaniline (B43014) and propanal. The reaction is facilitated by a reducing agent. A green and cost-effective approach utilizes zinc dust and acetic acid in methanol (B129727), which can achieve high yields for mono-N-alkylation. nih.gov
Proposed Reductive Amination Scheme:
Reactants : 5-chloro-2-methylaniline, Propanal
Reducing System : A common choice includes sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB), known for their mild conditions and high selectivity. Alternatively, catalytic hydrogenation can be used.
Process : The amine and aldehyde react to form an imine, which is concurrently reduced by the hydride agent to yield the final N-propylated product.
A one-pot reaction where two or more transformations occur under the same conditions is highly practical in organic synthesis. nih.gov
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aryl compounds. fishersci.co.uk This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups. chemistrysteps.com For the synthesis of this compound, a suitable precursor would be a di-halogenated toluene (B28343) derivative, such as 1,5-dichloro-2-methylbenzene or 2-chloro-4-fluorotoluene, which reacts with propylamine (B44156).
The reaction mechanism involves the addition of the nucleophile (propylamine) to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (halide). chemistrysteps.com This process is often carried out in polar aprotic solvents like DMSO or DMF and may require heating to proceed to completion. fishersci.co.uk One common approach involves the nucleophilic aromatic substitution of a 5-chloro-2-methyl halobenzene derivative with propylamine, often using an excess of propylamine to drive the reaction forward.
General SNAr Reaction Conditions:
| Parameter | Typical Condition | Reference |
|---|---|---|
| Aryl Halide | Aryl fluoride (B91410) or chloride with electron-withdrawing groups | chemistrysteps.com |
| Nucleophile | Propylamine (often in excess, e.g., ≥3 equivalents) | |
| Solvent | Polar aprotic (e.g., DMSO, DMF, NMP) | fishersci.co.uk |
| Base | Auxiliary base (e.g., K₂CO₃) or excess amine | fishersci.co.uk |
| Temperature | Ambient to elevated temperatures (e.g., 80-100°C) | fishersci.co.uk |
| Reaction Time | 3 to 24 hours | fishersci.co.uk |
The direct N-alkylation of the primary amine, 5-chloro-2-methylaniline, with a propylating agent is a straightforward route. Traditional methods often use alkyl halides, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a base to neutralize the hydrogen halide byproduct. However, this reaction can be poorly selective, often leading to a mixture of mono-alkylated, di-alkylated, and even quaternary ammonium (B1175870) salt products, requiring subsequent separation. tsijournals.com
The reactivity of alkyl halides increases from chlorides to iodides. The choice of base and solvent is crucial to control the extent of alkylation. Non-nucleophilic, sterically hindered bases can help to minimize over-alkylation.
The synthesis of the key intermediate, 5-chloro-2-methylaniline, is most commonly achieved through the reduction of its corresponding nitroaromatic precursor, 4-chloro-2-nitrotoluene (B43163). nih.govgoogle.com This reduction is a well-established and versatile transformation in organic chemistry. youtube.com A variety of reducing agents and conditions can be employed, offering different levels of selectivity and functional group tolerance. organic-chemistry.org
Common Methods for Nitro Group Reduction:
| Reducing Agent/Method | Typical Conditions | Notes | Reference |
| Catalytic Hydrogenation | H₂, Pd/C catalyst | Highly efficient, but may also reduce other functional groups like alkenes or remove aryl halides. | youtube.com |
| Metal/Acid Reduction | Fe, Zn, or Sn in acidic medium (e.g., HCl, acetic acid) | A classic, cost-effective method. The use of iron in acetic acid is considered very mild. | nih.govyoutube.com |
| Stannous Chloride (SnCl₂) | SnCl₂, often in an alcohol solvent like ethanol | A mild reducing agent that is effective for nitro groups. | youtube.com |
| Polysulfides | Sodium, calcium, or ammonium polysulfide in water | This method can offer high yield and safety. | google.com |
Following the reduction to 5-chloro-2-methylaniline, the N-propyl group can be introduced via one of the methods described previously, such as reductive amination or direct alkylation. A more efficient approach combines these steps into a one-pot reductive N-alkylation of the nitroarene. nih.gov
Novel and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the development of sustainable and efficient catalytic methods. These approaches aim to reduce waste, avoid hazardous reagents, and improve atom economy.
Transition-metal catalysis has revolutionized C-N bond formation, particularly through the "borrowing hydrogen" or "hydrogen autotransfer" methodology. researchgate.net This elegant strategy allows for the N-alkylation of amines using alcohols, with water being the only byproduct, making it a highly atom-economical and environmentally benign process. researchgate.netrsc.org
In this approach, a transition metal catalyst (commonly based on Ru, Ir, or Fe) temporarily oxidizes the alcohol (e.g., 1-propanol) to an aldehyde. researchgate.netnih.gov This aldehyde then reacts with the amine (5-chloro-2-methylaniline) to form an imine, which is subsequently reduced by the same metal catalyst using the hydrogen that was "borrowed" from the alcohol.
Comparison of Catalytic Systems for N-Alkylation of Anilines with Alcohols:
| Catalyst System | Alcohol Source | Key Features | Reference |
|---|---|---|---|
| Ruthenium (Ru) Complexes | Primary alcohols | High yields for N-alkylation of various anilines. | nih.govrsc.org |
| Iridium (Ir) Complexes | Primary alcohols | Effective for N-alkylation, often with NHC ligands. | nih.gov |
| Copper (Cu/SiO₂) | 1-Propanol (B7761284) | High activity and selectivity in vapor phase reactions. | researchgate.net |
| Iron (Fe) Catalysts | Alcohols | Utilizes an inexpensive, earth-abundant metal. | researchgate.net |
| Pyridine (Organocatalyst) | Benzylic and aliphatic alcohols | Transition-metal-free approach, acting as a biomimetic hydrogen shuttle. | rsc.org |
These catalytic methods represent the forefront of efficient and sustainable synthesis for N-alkylated anilines like this compound, offering significant advantages over traditional stoichiometric approaches.
Microwave-Assisted and Flow Chemistry Techniques in Amine Synthesis
Modern synthetic chemistry has increasingly adopted microwave-assisted synthesis and flow chemistry to enhance reaction rates, improve yields, and increase safety and scalability. These techniques are particularly relevant in the synthesis of N-alkylated amines like this compound.
Microwave-assisted organic synthesis utilizes microwave irradiation to rapidly heat reactants. This method can dramatically reduce reaction times from hours to minutes. For the N-alkylation of anilines, microwave heating has been shown to be highly effective. The process often involves the reaction of an aniline (B41778) derivative with an alkyl halide. For instance, the synthesis of N-aryl azacycloalkanes from aniline derivatives and alkyl dihalides has been achieved efficiently within 20 minutes under microwave irradiation in an aqueous medium, a significant improvement over conventional heating methods. nih.gov This approach is not only faster but also often leads to cleaner reactions with higher yields, and it is compatible with a variety of functional groups. nih.gov The monoalkylation of anilines, which can be challenging due to the potential for over-alkylation, has also been successfully achieved using microwave-assisted aza-Michael addition reactions. nih.gov
Flow chemistry, or continuous flow processing, involves pumping reactants through a reactor where the reaction occurs. This technique offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced efficiency and safety. In the context of N-alkylation, continuous flow processes have been developed to synthesize N-methylated derivatives of aniline using heterogeneous catalysts. researchgate.net These systems can achieve conversions up to 99% with high selectivity for the desired monoalkylated product, while also reducing solvent use and minimizing by-product formation. researchgate.net Flow technology has also been effectively applied to the selective hydrogenation of nitroarenes, a key step in the synthesis of many aniline precursors, demonstrating its versatility in amine synthesis. acs.org
Solvent-Free and Environmentally Benign Reaction Conditions
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound and related compounds, this translates to the use of safer solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents.
One significant approach is the move towards solvent-free, or "neat," reaction conditions. N-alkylation of amines can be performed under solvent-free conditions, often facilitated by microwave irradiation. For example, secondary amines have been alkylated rapidly on alumina-supported potassium carbonate under solvent-free microwave conditions. researchgate.net This not only simplifies the reaction setup and workup but also eliminates the environmental and health hazards associated with volatile organic solvents. Pincer-nickel complexes have also been shown to catalyze the N-alkylation of amines with various alcohols under solvent-free conditions with high yields. researchgate.net
The use of environmentally benign solvents and reagents is another cornerstone of green amine synthesis.
Ionic Liquids (ILs): These salts, which are liquid at low temperatures, are considered green alternatives to volatile organic solvents due to their low vapor pressure. They have been successfully employed as reaction media for the selective N-alkylation of anilines, where they can enhance selectivity and be recycled after the reaction. nih.govpsu.edu
Dimethyl Carbonate (DMC): DMC is a non-toxic and biodegradable reagent that can serve as both a solvent and an alkylating agent. N-alkylation with DMC is considered an environmentally benign method as it produces only methanol and carbon dioxide as byproducts, avoiding the generation of halide or sulfate (B86663) wastes. researchgate.net
"Hydrogen Borrowing" Catalysis: This atom-economical process involves the N-alkylation of amines with alcohols, where the only byproduct is water. nih.gov A catalyst, often based on transition metals like manganese, ruthenium, or iridium, temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate, which then reacts with the amine. The catalyst then returns the hydrogen to the resulting imine to yield the alkylated amine. nih.govacs.org This method avoids the use of pre-activated alkylating agents like alkyl halides.
Visible-light-induced reactions represent another frontier in green synthesis. A strategy for the N-alkylation of anilines has been developed that uses visible light and avoids the need for metallic catalysts, oxidants, or bases, making the process more eco-friendly. acs.org
Stereoselective Synthesis Considerations for Related Chiral N-Propyl-Benzenamine Analogues
The target compound, this compound, is achiral. However, the principles of stereoselective synthesis become critical when considering related analogues that possess one or more stereocenters. For instance, if the N-propyl group were replaced by a chiral substituent (e.g., a sec-butyl group) or if a substituent on the aromatic ring created a chiral axis, controlling the stereochemistry would be paramount.
Asymmetric synthesis of chiral amines is a well-established field, employing several key strategies:
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the aniline or the alkylating agent to direct the stereochemical outcome of the N-alkylation reaction. After the desired stereocenter is set, the auxiliary is removed. For example, (R)-α-methylphenethylamine has been used as a chiral auxiliary to synthesize chiral N-benzyl-propanamine derivatives with high stereoselectivity. nih.gov
Catalytic Asymmetric Synthesis: This is often the preferred method due to its efficiency. It involves using a chiral catalyst to control the stereoselectivity of the reaction.
Organocatalysis: Chiral small organic molecules, such as chiral phosphoric acids, can catalyze asymmetric reactions. This has been applied to the enantioselective dearomative electrophilic hydrazination of anilines. researchgate.net
Transition Metal Catalysis: Chiral complexes of metals like rhodium, iridium, or nickel are widely used. For instance, iron-catalyzed coupling of amines with alcohols has been reported to proceed with complete retention of chirality when starting from an α-chiral amine. researchgate.net Similarly, myoglobin-based biocatalysts have been engineered to perform asymmetric N-H insertion reactions to create chiral amines. acs.org
Biocatalysis: Enzymes, such as transaminases or engineered biocatalysts, can offer exceptional levels of stereoselectivity under mild reaction conditions. acs.org
While direct asymmetric N-propylation of an aniline to create a chiral center is less common, the N-alkylation of anilines with β-chiral alcohols has been studied, demonstrating that the chirality can be retained during the reaction under appropriate catalytic conditions. researchgate.net These methodologies would be directly applicable to the synthesis of chiral analogues of this compound.
Optimization of Reaction Conditions and Yields for Academic Scale Synthesis
Optimizing reaction conditions is crucial for maximizing yield and purity, particularly in an academic research setting where material conservation and proof-of-concept are key. The N-alkylation of anilines, a common method to synthesize compounds like this compound, is influenced by several parameters, including the choice of catalyst, base, solvent, temperature, and reactant stoichiometry.
The synthesis often proceeds via the "hydrogen borrowing" strategy, using an alcohol (e.g., 1-propanol) as the alkylating agent. The optimization of this reaction for a model substrate, such as aniline with benzyl (B1604629) alcohol, provides valuable insights.
Key Parameters for Optimization:
Catalyst: The choice of metal catalyst and its associated ligands is critical. Iridium, Ruthenium, and Manganese complexes are commonly used. For example, in an Ir-catalyzed N-alkylation, nitrile-substituted N-heterocyclic carbene (NHC) ligands have shown high activity. nih.govacs.org Catalyst loading is also optimized; typically, loadings of 0.5-2 mol% are effective, with lower yields observed at very low loadings and no significant improvement at higher concentrations. nih.govacs.org
Base: A base is generally required to facilitate the reaction. Common bases include potassium tert-butoxide (KOtBu), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). The choice of base can significantly impact the yield, with KOtBu often proving superior for many catalytic systems. nih.govacs.org
Solvent: While solvent-free conditions are often pursued for green chemistry reasons, solvents like toluene or xylene are frequently used. The choice of solvent can affect reaction temperature and solubility. nih.govrsc.org
Temperature: N-alkylation reactions via hydrogen borrowing typically require elevated temperatures, often in the range of 80-140 °C. researchgate.netnih.gov
Reactant Ratio: Using a slight excess of the alcohol (e.g., 1.2 to 1.5 equivalents) relative to the aniline can often drive the reaction to completion and improve the yield of the desired N-alkylated product. acs.orgrsc.org
The following tables, derived from studies on the N-alkylation of aniline derivatives, illustrate the effect of varying these parameters on the reaction yield.
Table 1: Optimization of Catalyst and Base for N-Alkylation of Aniline with Benzyl Alcohol Reaction Conditions: Aniline (1.0 mmol), Benzyl Alcohol (1.5 mmol), Catalyst (1.0 mol%), Base (1.5 mmol), 120 °C, 20 h.
| Entry | Catalyst | Base | Yield (%) |
| 1 | NHC-Ir(III) Complex | KOtBu | 85 |
| 2 | NHC-Ir(III) Complex | KOH | 75 |
| 3 | NHC-Ir(III) Complex | Cs2CO3 | 68 |
| 4 | NHC-Ir(III) Complex | K2CO3 | 35 |
| 5 | [IrCl2Cp*]2 | KOtBu | <5 |
| 6 | None | KOtBu | 0 |
| Data adapted from a study on NHC-Ir(III) catalyzed N-alkylation. acs.org The NHC-Ir(III) complex demonstrates superior performance, and KOtBu is the most effective base. |
Table 2: Effect of Reactant Ratio and Solvent in Ru-Catalyzed N-Alkylation Reaction Conditions: Aniline (0.20 mmol), Carbohydrate Alcohol, [RuCl2(p-cymene)]2 (5 mol% Ru), K2CO3 (10 mol%), 21 h.
| Entry | Alcohol Equiv. | Solvent | Temperature (°C) | Yield (%) |
| 1 | 1.0 | Toluene | 110 | 65 |
| 2 | 1.2 | Toluene | 110 | 76 |
| 3 | 1.2 | p-Xylene | 110 | 79 |
| 4 | 1.2 | p-Xylene | 140 | 87 |
| Data adapted from a study on Ru-catalyzed N-alkylation with carbohydrate alcohols. rsc.org A slight excess of the alcohol and a higher boiling point solvent at an elevated temperature significantly improve the yield. |
These optimization studies demonstrate that a careful selection of catalyst, base, solvent, and temperature is essential to achieve high yields in the academic-scale synthesis of N-alkylated anilines like this compound.
Reaction Mechanisms and Reactivity of 5 Chloro 2 Methyl N Propyl Benzenamine
Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring in 5-Chloro-2-methyl-N-propyl-benzenamine
The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the powerful electron-donating N-propylamino group and the weakly activating methyl group. lumenlearning.comlibretexts.orglibretexts.org These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. youtube.commasterorganicchemistry.com
The position of electrophilic attack is determined by the directing effects of the existing substituents. The N-propylamino and methyl groups are ortho, para-directors, while the chloro group is also an ortho, para-director, albeit a deactivating one. youtube.com The powerful activating and directing effect of the amino group typically dominates.
The available positions for substitution on the ring are C3, C4, and C6.
N-Propylamino group (at C1): Strongly directs ortho (C6) and para (C4).
Methyl group (at C2): Directs ortho (C3) and para (C6).
Chloro group (at C5): Directs ortho (C4, C6).
Considering these influences:
Position C4: Is para to the strongly activating amino group and ortho to the deactivating chloro group.
Position C6: Is ortho to the strongly activating amino group, para to the activating methyl group, and ortho to the deactivating chloro group.
Position C3: Is ortho to the methyl group and meta to the other two groups.
The synergistic directing effects of the amino and methyl groups towards the C6 position, combined with the steric hindrance from the adjacent N-propyl group, suggest that substitution at C4 and C6 will be the most favored outcomes. The precise distribution of isomers would depend on the specific electrophile and reaction conditions, with sterics often favoring the para product over the ortho product. youtube.com
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Electrophile (E+) | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Nitration | NO₂⁺ | 4-Nitro and 6-Nitro derivatives | The powerful N-propylamino group directs to the para (C4) and ortho (C6) positions. masterorganicchemistry.com |
| Halogenation (e.g., Bromination) | Br⁺ | 4-Bromo and 6-Bromo derivatives | The amino group strongly activates the ring for halogenation at its ortho and para positions. |
| Sulfonation | SO₃ | 4-Sulfonic acid and 6-Sulfonic acid derivatives | Sulfonation is often reversible and can be influenced by steric factors, potentially favoring the C4 position. masterorganicchemistry.com |
| Friedel-Crafts Acylation | RCO⁺ | Complexation of the Lewis acid catalyst with the amino group deactivates the ring, often preventing the reaction. Protection of the amino group is typically required. pearson.com | The lone pair on the nitrogen coordinates with the Lewis acid (e.g., AlCl₃), forming a strongly deactivating group. |
N-Propylamino Group: This is the most influential group. The nitrogen atom's lone pair donates significant electron density into the ring via resonance (+R effect), strongly activating it towards electrophilic attack. This effect far outweighs its electron-withdrawing inductive effect (-I effect).
Methyl Group: This is a weakly activating group. It donates electron density through an inductive effect (+I effect) and hyperconjugation. lumenlearning.comlibretexts.org
In this compound, the powerful activating effect of the N-propylamino group, supplemented by the methyl group, dominates the deactivating effect of the chloro group. Therefore, the ring is considered activated for electrophilic aromatic substitution compared to benzene itself.
Reactions Involving the N-Propyl Amine Functionality of this compound
The lone pair of electrons on the nitrogen atom of the secondary amine makes it a potent nucleophile.
Secondary amines readily undergo acylation and sulfonylation.
Acylation: Reaction with acylating agents, such as acetyl chloride or acetic anhydride, in the presence of a base (to neutralize the HCl byproduct) yields N-amides. derpharmachemica.com For this compound, this would result in the formation of N-(5-chloro-2-methylphenyl)-N-propylacetamide. This reaction is often used to protect the amino group before performing other reactions like nitration. pearson.com
Sulfonylation: Treatment with a sulfonyl chloride, like p-toluenesulfonyl chloride, in the presence of a base yields a sulfonamide. expertsmind.comrsc.org This reaction with this compound would produce N-(5-chloro-2-methylphenyl)-4-methyl-N-propylbenzenesulfonamide. Sulfonamides are generally stable compounds. libretexts.org
Table 2: Representative N-Functionalization Reactions
| Reaction Type | Reagent | Product Class |
|---|---|---|
| Acylation | Acetyl chloride (CH₃COCl) | N-Aryl-N-alkylacetamide |
| Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | N-Aryl-N-alkylsulfonamide |
Secondary amines react with aldehydes and ketones to form enamines, provided the carbonyl compound has an α-hydrogen. The reaction proceeds through the initial formation of a carbinolamine intermediate, followed by dehydration. Unlike primary amines which form stable imines (C=N), secondary amines cannot lose a second hydrogen from the nitrogen and instead eliminate a proton from an adjacent carbon to form the C=C-N enamine structure. libretexts.orgmasterorganicchemistry.com If the carbonyl compound lacks an α-hydrogen, the reaction may stop at the formation of a stable iminium salt (R₂C=N⁺R'₂). masterorganicchemistry.com
For example, the reaction of this compound with cyclohexanone (B45756) would be expected to yield an enamine.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination with Halogenated Derivatives)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide or triflate. wikipedia.orglibretexts.org this compound can serve as the amine coupling partner in such reactions.
This allows for the synthesis of more complex triarylamines or diarylalkylamines. For example, reacting this compound with an aryl bromide (Ar-Br) in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine (B1218219) ligand (e.g., X-Phos), and a base (e.g., NaOt-Bu or Cs₂CO₃) would yield the corresponding N-aryl-5-chloro-2-methyl-N-propyl-benzenamine. beilstein-journals.org The efficiency of the coupling can be influenced by the electronic and steric nature of the aryl halide coupling partner. beilstein-journals.orgresearchgate.net
Oxidative and Reductive Transformations of this compound
The oxidative and reductive transformations of this compound are governed by the interplay of its constituent functional groups: the secondary N-propylamino group, the aromatic ring, and the chloro and methyl substituents. While specific experimental studies on this exact molecule are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of substituted anilines.
Oxidative Transformations:
The oxidation of N-alkylanilines can proceed through various pathways, often involving the nitrogen atom or the aromatic ring. Electrochemical oxidation is a common method for studying these transformations. The initial step in the anodic oxidation of anilines is typically the removal of one electron from the nitrogen atom, forming a radical cation. This intermediate is highly reactive and can undergo several subsequent reactions, such as dimerization (e.g., head-to-tail coupling to form diphenylamine (B1679370) derivatives or N-to-para coupling to form benzidines), polymerization, or reaction with nucleophiles present in the medium (like water). dbpedia.orgkharagpurcollege.ac.in
Chemical oxidation using various reagents can also be employed. For instance, oxidation of anilines can lead to the formation of nitroso or nitro compounds, though these reactions often require specific and sometimes harsh conditions. masterorganicchemistry.com The N-propyl group itself can also be a site of oxidation, particularly in biological systems or under specific catalytic conditions.
Reductive Transformations:
Reductive transformations involving this compound are less common as the aniline (B41778) moiety is already in a reduced state. However, reductive processes are highly relevant to its synthesis. The most common synthetic route to halogenated anilines is the catalytic hydrogenation of the corresponding halogenated nitroaromatic compound. pearson.comguidechem.com Therefore, this compound would likely be synthesized from a suitable nitro precursor.
A potential reductive reaction involving the molecule itself could be hydrodehalogenation, where the chloro group is replaced by a hydrogen atom. This reaction is often a competing side reaction during the reduction of halogenated nitroaromatics to haloanilines. pearson.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) in the presence of a hydrogen source can facilitate the removal of the halogen. nist.gov The conditions for such a reaction would need to be carefully controlled to selectively remove the chlorine without affecting other parts of the molecule.
Table 1: Plausible Oxidative and Reductive Reactions
| Reaction Type | Reagents and Conditions | Probable Products | Notes |
|---|---|---|---|
| Oxidative | |||
| Electrochemical Oxidation | Platinum electrode, aqueous protic medium | Dimerized products (benzidines, diphenylamines), hydroxylated derivatives | The initial step is the formation of a radical cation. dbpedia.org |
| Chemical Oxidation | Zirconium-catalyzed oxidation with TBHP | N-propyl-5-chloro-2-methyl-nitrobenzene | This is a general method for oxidizing anilines to nitroarenes. masterorganicchemistry.com |
| Reductive | |||
| Catalytic Hydrodehalogenation | H₂, Pd/C catalyst | 2-methyl-N-propyl-benzenamine | This reaction removes the chloro substituent. pearson.comnist.gov |
Mechanistic Investigations of Intramolecular Rearrangements (e.g., Smiles Rearrangement if applicable)
Intramolecular rearrangements are a key class of reactions for substituted anilines, allowing for the migration of groups to different positions within the molecule. While no specific studies on the intramolecular rearrangements of this compound have been found, the applicability of certain named reactions can be considered based on its structure.
Smiles Rearrangement:
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. nih.gov In its classic form, it involves an activated aromatic system and a nucleophile connected by a linker. For a Smiles-type rearrangement to occur with this compound, a scenario would need to be devised where the N-propylamino group acts as an internal nucleophile attacking an activated position on a different aromatic ring linked to it. The inherent structure of this compound itself does not predispose it to a direct Smiles rearrangement without further modification. However, derivatives of this compound could potentially undergo such a reaction. For example, if the nitrogen were linked to an activated aryl ether, the amino group could displace the ether in an intramolecular fashion. acs.org
Hofmann-Martius Rearrangement:
A more plausible intramolecular rearrangement for N-alkylanilines like this compound is the Hofmann-Martius rearrangement. This reaction involves the thermal or acid-catalyzed migration of an alkyl group from the nitrogen atom to the aromatic ring, typically to the ortho or para positions. dbpedia.orgwikipedia.org The reaction is thought to proceed via an intermolecular dissociation-recombination mechanism, where the alkyl group cleaves and then reattaches to the ring in a process akin to a Friedel-Crafts alkylation. wikipedia.org
In the case of this compound, heating in the presence of an acid catalyst could potentially lead to the migration of the propyl group. The substitution pattern on the ring (methyl at C2, chloro at C5) would direct the incoming propyl group. The para position (C4) is sterically accessible, and the ortho position (C6) is also a possibility, though potentially hindered by the adjacent methyl group. The vacant C3 position is less likely to be substituted.
Table 2: Potential Intramolecular Rearrangements
| Rearrangement | Conditions | Potential Products | Mechanistic Notes |
|---|---|---|---|
| Hofmann-Martius | Heat, Acid Catalyst (e.g., HCl) | 4-Propyl-5-chloro-2-methylaniline, 6-Propyl-5-chloro-2-methylaniline | Involves the migration of the N-propyl group to the aromatic ring. dbpedia.orgwikipedia.org |
| Smiles | Requires specific derivatization (e.g., linking to an activated aryl ether) | Product would depend on the specific derivative synthesized. | An intramolecular nucleophilic aromatic substitution. nih.gov |
Studies on Protonation Equilibria and Basicity
The basicity of an aniline is a measure of the availability of the lone pair of electrons on the nitrogen atom to accept a proton. This property is significantly influenced by the electronic nature of the substituents on the aromatic ring.
For this compound, the basicity is modulated by three main factors:
The N-propyl group: Alkyl groups are electron-donating through an inductive effect, which increases the electron density on the nitrogen atom, making the amine more basic than aniline.
The methyl group: The methyl group at the 2-position is also electron-donating through both inductive and hyperconjugation effects, further increasing the basicity.
The chloro group: The chlorine atom at the 5-position is electron-withdrawing due to its inductive effect, which decreases the electron density on the nitrogen and thus reduces the basicity.
The gas-phase basicity, or proton affinity, is an intrinsic measure of basicity without the influence of a solvent. In the gas phase, the basicity of amines generally increases with the number and size of alkyl substituents due to their polarizability and electron-donating effects. Therefore, in the gas phase, N-propylaniline would be more basic than aniline. The electronic effects of the ring substituents would still apply, with the methyl group increasing and the chloro group decreasing the gas-phase basicity.
Table 3: Factors Influencing the Basicity of this compound
| Substituent | Position | Electronic Effect | Impact on Basicity |
|---|---|---|---|
| N-propyl | N/A | +I (Inductive) | Increase |
| Methyl | 2 | +I (Inductive), Hyperconjugation | Increase |
| Chloro | 5 | -I (Inductive), +M (Mesomeric, weak) | Decrease |
Advanced Spectroscopic and Analytical Methodologies for 5 Chloro 2 Methyl N Propyl Benzenamine
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. numberanalytics.com For a molecule with the complexity of 5-Chloro-2-methyl-N-propyl-benzenamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. ipb.pt
The analysis of this compound begins with 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, the three different methylene (B1212753) and methyl groups of the N-propyl chain, and the aromatic methyl group. The ¹³C spectrum will similarly display unique resonances for each carbon atom in the molecule.
To resolve ambiguities and confirm the molecular structure, a suite of 2D NMR experiments is employed. numberanalytics.com
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would be critical for confirming the connectivity within the N-propyl group by showing cross-peaks between the N-CH₂, the adjacent CH₂, and the terminal CH₃ protons. It would also reveal the coupling between the adjacent aromatic protons.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly bonded to. This allows for the unambiguous assignment of carbon resonances based on the already assigned proton spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about long-range (typically 2-3 bond) ¹H-¹³C correlations. This is arguably the most powerful tool for piecing together the molecular fragments. Key HMBC correlations would include those from the N-CH₂ protons to the aromatic C1 and C2 carbons, confirming the attachment point of the propylamino group. Correlations from the aromatic methyl protons to the C1, C2, and C3 carbons would verify its position.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals spatial proximities between protons, irrespective of their bonding connectivity. A NOESY experiment could show a cross-peak between the protons of the N-CH₂ group and the aromatic proton at the C6 position, providing conformational information and further confirming the substitution pattern. ipb.pt
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from structurally related compounds such as 5-Chloro-2-methylaniline (B43014) and N-propylaniline. chemicalbook.comnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |
|---|---|---|---|
| Aromatic C2-CH₃ | ~2.1 | ~17 | HMBC to C1, C2, C3 |
| Aromatic C3-H | ~6.9 | ~128 | COSY to C4-H; HMBC to C1, C5 |
| Aromatic C4-H | ~6.6 | ~116 | COSY to C3-H; HMBC to C2, C6 |
| Aromatic C6-H | ~6.7 | ~114 | HMBC to C2, C4, N-CH₂ |
| N-H | Variable (broad) | - | - |
| N-CH₂ | ~3.0 | ~46 | COSY to -CH₂-; HMBC to C1, C6 |
| -CH₂- | ~1.6 | ~23 | COSY to N-CH₂ and -CH₃ |
| -CH₃ | ~1.0 | ~11 | COSY to -CH₂- |
| Aromatic C1-N | - | ~145 | - |
| Aromatic C2-C | - | ~122 | - |
While solution-state NMR is the standard for small molecules, solid-state NMR (SSNMR) offers powerful capabilities for analyzing materials in the solid phase, such as crystalline salts or polymer-bound derivatives of the title compound. mdpi.com SSNMR can provide invaluable information about molecular structure, conformation, and dynamics in the solid state, which are often different from the solution state. mdpi.com
For a compound like this compound, SSNMR could be used to:
Characterize different polymorphic forms (if they exist).
Study the effects of crystal packing on molecular conformation.
Investigate molecular motion and dynamics within the crystal lattice.
Advanced SSNMR techniques, such as Wideband Uniform Rate Smooth Truncation (WURST) Carr-Purcell-Meiboom-Gill (WCPMG) experiments, are particularly effective for analyzing quadrupolar nuclei like ¹⁴N, which is present in the amine group. nih.gov Furthermore, techniques like Resonance-Echo Saturation-Pulse Double-Resonance (RESPDOR) can be employed to measure internuclear distances with high precision (e.g., between the ¹⁵N and neighboring ¹³C nuclei if isotopic labeling is used), providing precise structural constraints in the solid form. nih.gov
Mass Spectrometry (MS) Techniques for Molecular and Fragmentation Analysis
Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through the analysis of fragmentation patterns. springernature.com
High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion to several decimal places. researchgate.net This high accuracy allows for the determination of a molecule's elemental composition, distinguishing it from other compounds that may have the same nominal mass. researchgate.net
For this compound, the molecular formula is C₁₀H₁₄ClN. HRMS would be used to verify this composition by comparing the experimentally measured exact mass of the protonated molecular ion, [M+H]⁺, with its theoretical value.
Table 2: Theoretical Exact Mass Data for this compound
| Ion | Molecular Formula | Theoretical Exact Mass (Da) |
|---|---|---|
| [M]⁺ | C₁₀H₁₄³⁵ClN | 183.0815 |
| [M]⁺ | C₁₀H₁₄³⁷ClN | 185.0785 |
| [M+H]⁺ | C₁₀H₁₅³⁵ClN | 184.0893 |
The presence of chlorine results in a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity approximately one-third that of the [M]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion [M+H]⁺), which is then subjected to fragmentation, and the resulting product ions are analyzed. This process provides detailed structural information by revealing the molecule's fragmentation pathways.
The fragmentation of N-alkylanilines is well-characterized. For this compound, the most prominent fragmentation pathway is expected to be alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. This results in the loss of an ethyl radical (•C₂H₅) and the formation of a stable, resonance-stabilized iminium ion. Other fragmentation processes, such as the loss of the chlorine atom or cleavage of the propyl group, are also possible. The fragmentation of the parent compound, 5-chloro-2-methylaniline, primarily involves the loss of the chlorine atom. nih.gov
Table 3: Predicted Key Fragments in the MS/MS Spectrum of [C₁₀H₁₄ClN+H]⁺
| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |
|---|---|---|---|
| 184.09 | 155.06 | •C₂H₅ | [M+H - C₂H₅]⁺ (Alpha-cleavage) |
| 184.09 | 148.05 | HCl | [M+H - HCl]⁺ |
| 155.06 | 120.08 | Cl | [M+H - C₂H₅ - Cl]⁺ |
Vibrational Spectroscopy Methodologies (FT-IR, FT-Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups present in a molecule and can also be used for conformational analysis. The two techniques are complementary, as some vibrational modes may be strong in IR and weak in Raman, and vice versa.
The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its various structural components. By comparing its spectrum to those of related molecules like 5-chloro-ortho-methoxyaniline and N-propylaniline, the major vibrational bands can be assigned. nist.govresearchgate.net
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3350 - 3450 | Secondary amine N-H stretching vibration. |
| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the benzene (B151609) ring. |
| Aliphatic C-H Stretch | 2850 - 2980 | Asymmetric and symmetric stretching of C-H bonds in the methyl and propyl groups. |
| C=C Ring Stretch | 1450 - 1620 | Aromatic ring carbon-carbon stretching vibrations. |
| C-N Stretch | 1250 - 1350 | Stretching of the aromatic carbon to nitrogen bond. |
X-ray Crystallography and Diffraction Studies for Solid-State Molecular Structure and Crystal Packing (if single crystals can be obtained)
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Should single crystals of this compound be successfully grown, this technique would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and torsional angles.
The process involves irradiating a single crystal with a monochromatic X-ray beam. The resulting diffraction pattern is recorded and analyzed to generate an electron density map of the molecule, from which the atomic positions can be determined. For substituted anilines, the crystal packing is often governed by a network of intermolecular interactions. In the case of this compound, it is anticipated that hydrogen bonding would be a key feature, specifically involving the secondary amine proton (N-H) acting as a hydrogen bond donor and the nitrogen lone pair or the chlorine atom acting as potential acceptors. These interactions significantly influence the material's bulk properties, such as melting point and solubility.
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatography is a cornerstone of analytical chemistry, essential for separating a compound from impurities and for quantitative analysis. For this compound, both gas and liquid chromatography are highly applicable.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry.
Method development would focus on optimizing separation efficiency and detection sensitivity. A typical method would employ a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS). gdut.edu.cn The carrier gas is typically helium, although hydrogen or nitrogen can also be used. nih.govoup.com The oven temperature program is optimized to ensure adequate separation from any starting materials, by-products, or degradation products in a reasonable timeframe. gdut.edu.cnoup.com
The mass spectrometer is typically operated in electron ionization (EI) mode. The resulting mass spectrum provides a molecular fingerprint. For this compound, the molecular ion peak (M+) would be expected. A key diagnostic feature would be the isotopic pattern of the molecular ion peak due to the presence of a chlorine atom (35Cl and 37Cl isotopes in an approximate 3:1 ratio), resulting in M+ and M+2 peaks separated by two mass units with a 3:1 intensity ratio. scribd.comlibretexts.org The fragmentation pattern is also predictable; common fragmentation pathways for N-alkylanilines include α-cleavage (loss of an ethyl radical from the propyl group) and loss of neutral fragments like HCN from the aromatic ring. miamioh.eduwhitman.edu
Table 1: Representative GC-MS Method Parameters
| Parameter | Value |
|---|---|
| GC System | Agilent 7890 or similar |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS System | Quadrupole Mass Analyzer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
| Transfer Line Temp | 280 °C |
Table 2: Predicted Mass Spectral Fragmentation for this compound (C₁₀H₁₄ClN)
| m/z | Possible Fragment | Notes |
|---|---|---|
| 183/185 | [M]⁺ | Molecular ion peak, showing 3:1 isotopic pattern for Chlorine. |
| 154/156 | [M - C₂H₅]⁺ | α-cleavage, loss of an ethyl radical from the N-propyl group. Base peak is likely. |
| 140/142 | [M - C₃H₇]⁺ | Cleavage of the entire N-propyl group. |
| 126 | [M - C₂H₅ - HCN]⁺ | Subsequent loss of HCN from the aniline (B41778) ring fragment. |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of compounds that may not be sufficiently volatile or thermally stable for GC. A reversed-phase HPLC (RP-HPLC) method is most suitable for this compound. researchgate.net
Optimization of an HPLC method involves selecting the appropriate stationary phase, mobile phase composition, and detector settings. phenomenex.com A C18 (octadecylsilyl) column is a common choice for the stationary phase due to its hydrophobicity, which effectively retains aromatic compounds. researchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. acs.orgsielc.com The ratio of organic to aqueous phase is adjusted to achieve the desired retention time and separation. For basic compounds like anilines, adding a small amount of an acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase is crucial. chromatographyonline.com This protonates the analyte and any residual silanol (B1196071) groups on the stationary phase, leading to sharper, more symmetrical peaks. sielc.com Detection is commonly performed using a UV-Vis detector, set at a wavelength where the analyte exhibits strong absorbance, typically around 240-260 nm for substituted anilines.
Table 3: Representative HPLC Method Parameters
| Parameter | Value |
|---|---|
| HPLC System | Standard analytical HPLC with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
The molecule this compound is achiral and therefore does not exist as enantiomers. However, if chiral analogues were to be synthesized—for example, by introducing a stereocenter on the propyl chain (e.g., using a sec-butyl or 1-methylpropyl group instead of a propyl group)—then chiral chromatography would be the essential method for separating the enantiomers and determining the enantiomeric purity. yakhak.org
This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely effective for separating a broad range of chiral compounds, including amines. yakhak.orgresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies, leading to different retention times. The mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is optimized to achieve baseline resolution of the enantiomeric peaks. yakhak.org
Electrochemical Analysis Methods for Reactivity and Redox Properties
Electrochemical methods, particularly cyclic voltammetry (CV), provide valuable insights into the redox properties and reactivity of a molecule. rasayanjournal.co.in For this compound, CV can be used to determine its oxidation potential, which is a measure of the ease with which it can lose electrons. This information is relevant for understanding its potential metabolic pathways, degradation mechanisms, and suitability in applications involving electron transfer processes. researchgate.netmdpi.com
A typical CV experiment involves scanning the potential of a working electrode (e.g., glassy carbon or platinum) in a solution containing the analyte and a supporting electrolyte (like tetrabutylammonium (B224687) perchlorate (B79767) in a solvent such as acetonitrile). publish.csiro.auijcrt.org The resulting voltammogram plots current versus potential. For substituted anilines, an anodic peak corresponding to the oxidation of the amine group is typically observed. researchgate.net The position of this peak (the oxidation potential) is influenced by the electronic effects of the substituents on the aromatic ring. Electron-donating groups (like methyl and N-propyl) generally lower the oxidation potential, making the molecule easier to oxidize, while electron-withdrawing groups (like chloro) make it more difficult to oxidize. nih.gov
The reversibility of the redox process can also be assessed. For many substituted anilines, the initial oxidation is an irreversible or quasi-reversible process, indicating that the initially formed radical cation is unstable and undergoes subsequent chemical reactions. publish.csiro.au
Table 4: Representative Electrochemical Data for a Substituted Aniline
| Parameter | Description | Typical Value |
|---|---|---|
| Technique | Cyclic Voltammetry (CV) | - |
| Working Electrode | Glassy Carbon | - |
| Reference Electrode | Ag/AgCl | - |
| Solvent/Electrolyte | Acetonitrile / 0.1 M TBAPF₆ | - |
| Scan Rate | 100 mV/s | - |
| Anodic Peak Potential (Epa) | Potential at which oxidation occurs | +0.8 to +1.2 V (vs. Ag/AgCl) |
| Process Nature | Reversibility of the electron transfer | Often Irreversible |
Theoretical and Computational Investigations of 5 Chloro 2 Methyl N Propyl Benzenamine
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to predicting the electronic behavior and geometric parameters of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used for the geometry optimization of molecules like 5-Chloro-2-methyl-N-propyl-benzenamine. nih.govnih.gov The process begins by constructing an initial 3D structure of the molecule. A DFT calculation is then performed, which systematically alters the positions of the atoms to find the arrangement with the minimum electronic energy, known as the ground state geometry. youtube.com
This optimization is typically carried out using a specific functional and basis set. A common choice for organic molecules is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.gov This is paired with a basis set, such as 6-311+G(d,p), which describes the atomic orbitals used in the calculation. The "G" indicates Gaussian-type orbitals, "+" signifies the addition of diffuse functions to better describe lone pairs and anions, and "(d,p)" adds polarization functions to allow for more flexible, non-spherical electron density distributions. nih.gov
Upon convergence, the calculation yields the optimized Cartesian coordinates of all atoms, from which key structural parameters can be determined. While specific experimental data for the title compound is not available, a typical output from such a calculation would be presented as follows:
Table 1: Representative Data from DFT Geometry Optimization
Illustrative geometric parameters that would be obtained from a DFT/B3LYP/6-311+G(d,p) calculation for this compound. Values are hypothetical.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C-Cl | ~1.75 Å |
| Bond Length | C(aryl)-N | ~1.40 Å |
| Bond Angle | C-N-C(propyl) | ~118° |
| Dihedral Angle | C(aryl)-C(aryl)-N-C(propyl) | Variable (see Conformational Analysis) |
Beyond geometry, DFT calculations provide crucial electronic data, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical data. researchgate.net While DFT is highly effective, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy for calculating electron correlation, which is the interaction between electrons. researchgate.net
These methods are significantly more computationally demanding than DFT and are often used to refine the energies of structures previously optimized at the DFT level—a process known as a single-point energy calculation. An ab initio study of this compound would provide a more precise value for its total electronic energy and could be used to validate the results from DFT calculations, especially for understanding subtle intermolecular interactions or reaction barriers. researchgate.netresearchgate.net
Conformational Analysis and Potential Energy Surfaces of this compound
To investigate this, a Potential Energy Surface (PES) scan is performed. semanticscholar.org This computational technique involves systematically rotating one or more dihedral angles by a set increment (e.g., 10-15 degrees) and calculating the molecule's energy at each step, while allowing the rest of the geometry to relax. researchgate.net The resulting plot of energy versus dihedral angle reveals the positions of energy minima (stable conformers) and energy maxima (transition states between conformers). libretexts.org
For this compound, a 2D PES scan varying the C-C-N-C and C-N-C-C dihedral angles would identify the most stable arrangements of the N-propyl group, accounting for steric hindrance from the ortho-methyl group and the electronic influence of the ring substituents. researchgate.net The global minimum on this surface represents the most probable conformation of the molecule in the gas phase.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum chemical calculations describe a static, minimum-energy state, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. nih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, where forces are calculated using a predefined "force field." mdpi.com
An MD simulation of this compound would typically involve placing the optimized structure into a simulation box filled with a chosen solvent, such as water or chloroform, to mimic solution-phase conditions. The system is then allowed to evolve over a period of nanoseconds or microseconds. nih.gov
These simulations are invaluable for:
Exploring Conformational Flexibility: MD can reveal the transitions between different stable conformations identified in the PES scan and the timescale on which these changes occur. nih.gov
Analyzing Solvation: It shows how solvent molecules arrange around the solute, identifying key intermolecular interactions like hydrogen bonds or van der Waals forces. mdpi.com
Understanding Dynamic Properties: MD can be used to calculate properties like diffusion coefficients and radial distribution functions, which describe how the molecule moves and interacts with its environment.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are powerful tools for predicting spectroscopic data, which can aid in the interpretation of experimental results or the identification of unknown compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. Predicting ¹H and ¹³C NMR chemical shifts computationally has become a standard practice. nih.gov The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) method, typically performed using DFT. liverpool.ac.uk
The prediction process for this compound would involve several steps:
Conformational Averaging: Since a molecule in solution exists as a dynamic ensemble of low-energy conformers, NMR spectra reflect a population-weighted average. Therefore, GIAO calculations are performed on each stable conformer identified during the conformational analysis. github.io
Shielding Calculation: The GIAO method calculates the isotropic magnetic shielding tensor for each nucleus in each conformer.
Chemical Shift Calculation: The calculated shielding values are converted to chemical shifts (δ) by referencing them against the shielding of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.
Boltzmann Weighting: The final predicted chemical shift for each nucleus is the Boltzmann-weighted average of the shifts from all contributing conformers. github.io
Solvent effects are often included in these calculations using implicit models like the Polarizable Continuum Model (PCM) to improve accuracy. liverpool.ac.uk The predicted chemical shifts can then be compared to experimental data to confirm the molecular structure.
Table 2: Nuclei for Computational NMR Chemical Shift Prediction
A list of the unique hydrogen (¹H) and carbon (¹³C) nuclei in this compound for which chemical shifts would be computationally predicted.
| Nucleus Type | Description of Nuclei |
|---|---|
| ¹H | Aromatic protons (3), Methyl protons (3), Propyl chain protons (7), N-H proton (1) |
| ¹³C | Aromatic carbons (6), Methyl carbon (1), Propyl chain carbons (3) |
Simulated Vibrational (IR, Raman) Spectra
A thorough search of scientific literature and chemical databases did not yield any specific studies that have reported the simulated Infrared (IR) and Raman spectra for this compound. While computational methods such as Density Functional Theory (DFT) are commonly employed to predict the vibrational frequencies of organic molecules, published data for this particular compound is not available. Such simulations would typically provide a list of vibrational modes, their corresponding frequencies (in cm⁻¹), and their intensities for both IR and Raman spectra, aiding in the structural characterization of the molecule.
Reaction Mechanism Modeling and Transition State Characterization using Computational Chemistry
There are currently no available computational chemistry studies in the public domain that model the reaction mechanisms involving this compound or characterize its transition states. Research in this area would involve the use of quantum chemical calculations to map out the potential energy surface for specific reactions, identify transition state structures, and calculate activation energies. This type of modeling is crucial for understanding the reactivity of the compound and predicting the products of its chemical transformations.
Natural Bond Orbital (NBO) Analysis and Electron Density Studies
Specific Natural Bond Orbital (NBO) analysis and electron density studies for this compound have not been reported in the available scientific literature. NBO analysis is a powerful computational tool used to study the distribution of electron density in a molecule, providing insights into atomic charges, hybridization, and intramolecular interactions such as hyperconjugation. Such studies would be valuable for understanding the electronic structure and bonding characteristics of this compound.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies for Related Analogs (focused on non-biological/non-clinical properties)
No specific Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models focused on the non-biological or non-clinical properties of analogs of this compound were found in the reviewed literature. QSPR/QSAR studies are used to develop mathematical models that correlate the chemical structure of a series of compounds with their physical, chemical, or in this case, non-biological properties. Such models for related analogs would allow for the prediction of properties for new, unsynthesized compounds based on their molecular descriptors.
Applications and Derivatization of 5 Chloro 2 Methyl N Propyl Benzenamine in Material Science and Chemical Synthesis
Role of 5-Chloro-2-methyl-N-propyl-benzenamine as a Synthetic Intermediate
The structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules. Its utility stems from the reactivity of the aniline (B41778) nitrogen and the potential for functionalization of the aromatic ring.
Substituted anilines are pivotal starting materials for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Although direct synthesis examples using this compound are not extensively documented, its chemical nature suggests its suitability as a precursor for various heterocyclic systems by analogy to similar aniline derivatives.
For instance, the Combes quinoline (B57606) synthesis involves the condensation of an aniline with a β-diketone under acidic conditions to form a quinoline ring system. jptcp.com Similarly, the Bernthsen acridine (B1665455) synthesis utilizes the reaction of a diphenylamine (B1679370) with a carboxylic acid in the presence of zinc chloride to yield acridines. pharmaguideline.com While this would require prior N-arylation of the target compound, it highlights a potential synthetic pathway. Furthermore, palladium-catalyzed intramolecular cyclization reactions of appropriately substituted aniline derivatives are known to produce carbazoles. beilstein-journals.orgnih.gov
The presence of the chloro and methyl substituents on the benzene (B151609) ring of this compound would be expected to influence the regioselectivity of these cyclization reactions and the properties of the resulting heterocyclic products.
Table 1: Potential Heterocyclic Synthesis from Aniline Derivatives
| Heterocycle | General Synthesis Method | Potential Role of this compound |
|---|---|---|
| Quinolines | Combes Synthesis: Reaction of an aniline with a β-diketone. jptcp.com | Could serve as the aniline component, leading to a substituted quinoline. |
| Acridines | Bernthsen Synthesis: Condensation of a diphenylamine with a carboxylic acid. pharmaguideline.com | After N-arylation, it could undergo cyclization to form a substituted acridine. |
| Carbazoles | Palladium-catalyzed intramolecular C-H amination of N-aryl-2-haloanilines. beilstein-journals.orgnih.gov | Derivatized forms could be used as precursors for substituted carbazoles. |
Chloroaniline derivatives are important intermediates in the synthesis of various agrochemicals, including herbicides, fungicides, and insecticides. scite.aiacs.org The specific substitution pattern of 5-chloro-2-methylaniline (B43014), the parent amine of the title compound, is found in several active compounds. For example, 3-chloro-2-methylaniline (B42847) is an intermediate for the herbicide quinclorac. google.com
The introduction of an N-propyl group, as in this compound, can modify the lipophilicity and metabolic stability of a potential agrochemical, which are critical factors for its efficacy and environmental fate. While direct examples of agrochemicals derived from this compound are not prominent in the literature, its structural similarity to known agrochemical precursors suggests its potential in this area.
Table 2: Examples of Agrochemicals from Related Aniline Structures
| Agrochemical Class | Example Compound | Related Aniline Precursor |
|---|---|---|
| Herbicides | Quinclorac google.com | 3-Chloro-2-methylaniline |
| Fungicides | A derivative of salicylanilide (B1680751) researchgate.net | p-Chloroaniline |
| Insecticides | Anilino-triazine derivatives nih.gov | Substituted anilines |
Derivatization Strategies for Enhancing Specific Chemical or Material Properties
The functional groups present in this compound offer several avenues for derivatization to create molecules with tailored properties for applications in material science and catalysis.
Aniline and its derivatives are well-known precursors to conducting polymers, most notably polyaniline (PANI). The properties of PANI can be tuned by introducing substituents on the aromatic ring or the nitrogen atom. The N-propyl group in this compound would likely increase the solubility of the resulting polymer in organic solvents, facilitating its processing. The chloro and methyl groups would also influence the electronic properties and morphology of the polymer.
The polymerization of aniline derivatives can be achieved through chemical or electrochemical oxidation. The resulting polymers have potential applications in sensors, antistatic coatings, and electrochromic devices.
Substituted anilines are versatile precursors for the synthesis of ligands used in transition metal catalysis. The nitrogen atom can be incorporated into multidentate ligands, such as bidentate P,N or N,N ligands, which are effective in a variety of cross-coupling reactions. nih.govresearchgate.net For example, palladium complexes with aniline-derived ligands have been successfully employed in Heck and Suzuki coupling reactions. nanochemres.orgnih.gov Copper-catalyzed reactions, such as the Chan-Lam coupling, also utilize ligands derived from amines. acs.orgnih.govnih.gov
The electronic and steric properties of this compound can be advantageous in ligand design. The chloro and methyl groups can tune the electron-donating ability of the ligand, while the N-propyl group can influence its steric bulk and solubility, which in turn can affect the activity and selectivity of the metal catalyst.
Table 3: Potential Catalytic Applications of Ligands Derived from Aniline Derivatives
| Catalytic Reaction | Metal Catalyst | Ligand Type |
|---|---|---|
| Heck Coupling nanochemres.org | Palladium | Phosphine-based ligands with aniline moieties |
| Suzuki Coupling nih.gov | Palladium | NHC ligands derived from anilines |
| Chan-Lam Coupling acs.orgnih.gov | Copper | Diamine or amino acid-based ligands |
| C-N Cross-Coupling nih.gov | Copper | Oxalic diamide (B1670390) ligands |
A significant application of chloroanilines is in the synthesis of azo dyes and pigments. researchgate.netnih.gov The synthesis involves the diazotization of the primary aromatic amine to form a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline derivative. lkouniv.ac.incutm.ac.in
While this compound is a secondary amine and cannot be directly diazotized, its parent amine, 5-chloro-2-methylaniline, is a known precursor for monoazo dyes. sigmaaldrich.com The color and properties of the resulting dye are determined by the specific structures of the diazonium salt and the coupling component. The presence of the chloro and methyl groups on the aniline ring influences the electronic properties of the azo chromophore and thus the color of the dye.
Table 4: General Scheme for Azo Dye Synthesis from a Primary Aniline
| Step | Reaction | Reagents |
|---|---|---|
| 1. Diazotization | Conversion of the primary amine to a diazonium salt. lkouniv.ac.in | Sodium nitrite (B80452) (NaNO₂), Hydrochloric acid (HCl), 0-5 °C |
| 2. Coupling | Reaction of the diazonium salt with a coupling component. libretexts.orgyoutube.com | Electron-rich aromatic compound (e.g., phenol, naphthol, or another aniline) |
Integration of this compound into Functional Materials (e.g., conducting polymers, coatings)
No specific studies were identified that detail the incorporation of this compound into conducting polymers or functional coatings. Research in this area typically focuses on aniline and its more common derivatives as precursors for polyaniline, a well-known conducting polymer. The specific substitutions on the benzene ring and the N-propyl group in this compound would likely influence its polymerization potential and the resulting material's properties, but dedicated research on this is not apparent.
Green Chemistry Applications of this compound Derivatives
Development of Chemical Probes and Markers
The development of chemical probes and markers often utilizes molecules with specific fluorescence or binding properties. While aniline derivatives can be precursors to such molecules, there is no specific information available that describes the use of this compound in the creation of chemical probes or markers. The unique electronic and steric properties imparted by the chloro, methyl, and N-propyl groups could theoretically be exploited for sensor applications, but this remains a hypothetical application without direct research evidence.
Environmental Fate and Analytical Methodologies for 5 Chloro 2 Methyl N Propyl Benzenamine Excluding Human Exposure and Ecotoxicity
Degradation Pathways in Environmental Matrices (e.g., soil, water, air)
The degradation of 5-Chloro-2-methyl-N-propyl-benzenamine in the environment can occur through exposure to sunlight (photolysis), reaction with water (hydrolysis), and breakdown by microorganisms (biodegradation).
While direct data on this compound is limited, the photolytic behavior of aniline (B41778) and chloroaniline derivatives suggests that photocatalysis is a primary degradation route. mdpi.com Heterogeneous photocatalysis, particularly using semiconductors like titanium dioxide (TiO2), is an effective process for breaking down these compounds under UV irradiation. mdpi.comresearchgate.net
The degradation mechanism is initiated by the generation of highly reactive species, such as hydroxyl radicals (•OH) and positive holes (h+), on the surface of the photocatalyst. researchgate.net These species attack the aniline derivative, leading to a series of oxidation reactions. Based on studies of similar molecules, the degradation of this compound would likely proceed through:
N-Dealkylation: Oxidation of the N-propyl group.
Hydroxylation: Addition of •OH groups to the aromatic ring, forming hydroxylated intermediates.
Dehalogenation: Removal of the chlorine atom.
Ring Cleavage: Subsequent oxidation of intermediates breaks open the aromatic ring, ultimately leading to mineralization into simpler inorganic compounds like CO2, H2O, and mineral acids. researchgate.netresearchgate.net
The kinetics of such photocatalytic degradation processes for aniline derivatives often follow a pseudo-first-order model. mdpi.comresearchgate.net The rate of degradation is influenced by factors including pH, catalyst concentration, and the intensity of UV light. researchgate.net For instance, the degradation of some anilines is more efficient in alkaline mediums. researchgate.net
Table 1: Common Photodegradation Intermediates of Related Aniline Compounds
| Parent Compound | Identified Intermediates | Reference |
|---|---|---|
| Aniline | Phenol (B47542), 2-Aminophenol, Nitrobenzene, Benzoquinone | researchgate.net |
| 2-Chloroaniline | 2-Chlorophenol, p-Benzoquinone | mdpi.com |
| 4-Chloroaniline | 3-Hydroxy-4-chloronitrobenzene, 4-Hydroxynitrobenzene, Phenol, Aniline | mdpi.com |
The aniline functional group is generally stable against hydrolysis under typical environmental conditions (pH 5-9). The carbon-nitrogen bond in N-alkyl anilines does not readily react with water. Similarly, the carbon-chlorine bond on the aromatic ring is also resistant to hydrolysis. Significant hydrolysis would likely require extreme pH conditions (highly acidic or alkaline) or elevated temperatures, which are not common in the wider environment. acs.orgsciensage.info Studies on the electrochemical oxidation of 4-chloroaniline have shown that hydrolysis of reaction intermediates can occur, leading to products like p-quinoneimine, but this is not a direct hydrolysis of the parent compound. rsc.org Therefore, hydrolysis is not considered a major degradation pathway for this compound in the environment.
Biodegradation is a significant pathway for the environmental breakdown of chloroanilines. sciepub.com Various microorganisms, particularly bacteria isolated from contaminated soils and activated sludge, have demonstrated the ability to utilize aniline derivatives as a source of carbon and nitrogen. sciepub.comnih.gov Genera such as Comamonas, Delftia, and Acinetobacter are known to be involved in this process. sciepub.comnih.govresearchgate.net
The microbial degradation of chloroanilines typically begins with an enzymatic attack on the aromatic ring. The proposed pathway for this compound, based on related compounds, would likely involve:
Initial Oxidation: Aniline dioxygenase enzymes hydroxylate the aromatic ring to form a substituted chlorocatechol. nih.gov
Ring Cleavage: The resulting chlorocatechol intermediate undergoes cleavage by other enzymes. This can proceed via a modified ortho- or meta-cleavage pathway, which breaks the aromatic ring. sciepub.com
Further Metabolism: The ring-cleavage products are further metabolized through central metabolic pathways.
The presence and position of the chloro, methyl, and N-propyl substituents on the ring influence the rate and success of biodegradation. In some cases, N-dealkylation may occur prior to ring cleavage. The complete degradation of 3-chloroaniline by Comamonas testosteroni has been shown to result in the quantitative release of chloride ions, indicating full mineralization. sciepub.com
Table 2: Microorganisms and Key Enzymes in the Biodegradation of Related Anilines
| Microorganism | Degraded Compound(s) | Key Enzyme(s)/Pathway | Reference |
|---|---|---|---|
| Delftia sp. AN3 | Aniline | Aniline dioxygenase, Catechol 2,3-dioxygenase | nih.gov |
| Comamonas testosteroni | 3-Chloroaniline | Modified ortho-cleavage pathway | sciepub.com |
| Acinetobacter baylyi GFJ2 | 4-Chloroaniline, 3,4-Dichloroaniline | Ortho-cleavage pathway | researchgate.net |
Analytical Methods for Environmental Detection and Quantification of this compound
Accurate detection of trace levels of this compound in complex environmental samples requires sophisticated sample preparation and analytical instrumentation.
Due to the low concentrations typically found in the environment, a pre-concentration step is essential prior to analysis. thermofisher.comnih.gov The choice of technique depends on the sample matrix.
Water Samples: The most common methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). thermofisher.comacs.org In LLE, solvents like methylene (B1212753) chloride or toluene (B28343) are used to extract the analyte from the water sample. d-nb.infoepa.gov SPE is often preferred as it is faster and uses less solvent. thermofisher.com For SPE, cartridges packed with materials like C18 or hydrophilic-lipophilic balanced (HLB) polymers are used to trap the aniline derivative from the water sample, which is then eluted with a small volume of an organic solvent. thermofisher.com For aniline compounds, adjusting the sample pH to be neutral or slightly alkaline (e.g., pH 11) is often performed to ensure the analyte is in its non-ionized form, maximizing extraction efficiency. epa.gov
Soil and Sediment Samples: Extraction from solid matrices typically involves techniques like Accelerated Solvent Extraction (ASE), which uses organic solvents at elevated temperatures and pressures. nih.gov This is followed by a cleanup step to remove interfering compounds from the complex matrix. Cleanup can be performed using adsorption chromatography with materials like Florisil. epa.gov
Table 3: Summary of Sample Preparation Techniques for Aniline Derivatives
| Matrix | Technique | Details (Solvents/Sorbents) | Reference |
|---|---|---|---|
| Water | Solid-Phase Extraction (SPE) | C18, Polymeric (e.g., HRP, WCX-1); Elution with methanol (B129727) or acetonitrile (B52724) | thermofisher.com |
| Water | Liquid-Liquid Extraction (LLE) | Methylene chloride, Toluene | d-nb.infoepa.gov |
| Soil/Sludge | Accelerated Solvent Extraction (ASE) | Organic solvent mixtures | nih.gov |
High-resolution chromatographic techniques coupled with mass spectrometry provide the sensitivity and selectivity required for the quantification of trace-level contaminants.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of aniline derivatives. nih.govuzh.ch Samples are injected into a gas chromatograph, where compounds are separated on a capillary column (e.g., SE-54 or PAHSelect) before entering the mass spectrometer. d-nb.infoepa.gov The mass spectrometer fragments the molecules and detects the resulting ions, providing both qualitative and quantitative information. For enhanced selectivity, tandem mass spectrometry (GC-MS/MS) can be used. d-nb.info While some anilines are thermolabile and may require a derivatization step, modern GC systems can often analyze them directly. thermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is an excellent alternative to GC-MS, particularly for polar and thermolabile compounds, as it does not require derivatization. thermofisher.comd-nb.info Separation is achieved using a high-performance liquid chromatography (HPLC) column, and detection is typically performed with a tandem mass spectrometer (MS/MS). Electrospray ionization (ESI) in positive mode is commonly used for anilines. d-nb.info The use of Multiple Reaction Monitoring (MRM) mode in LC-MS/MS provides very high selectivity and sensitivity, minimizing matrix interferences. d-nb.info
The limits of quantification (LOQ) for similar chloroaniline compounds using these advanced methods are typically in the range of nanograms per liter (ng/L) for water samples and micrograms per kilogram (µg/kg) for soil samples. nih.govresearchgate.net
Table 4: Analytical Methods and Performance for Related Chloroanilines
| Method | Matrix | Typical Limit of Quantification (LOQ) / Detection (LOD) | Reference |
|---|---|---|---|
| GC-MS | Soil | 0.04 mg/kg (LOQ) for aniline | nih.gov |
| GC-MS | Workplace Air | 0.0037 mg/m³ (LOQ) for p-chloroaniline | uzh.ch |
| On-line SPE-HPLC | Water | ≤ 0.2 µg/L (MDL) for aniline | thermofisher.com |
| LC-MS/MS | Groundwater | Quantification in low µg/L range | d-nb.inforesearchgate.net |
Environmental Fate and Transport Modeling
The environmental fate and transport of this compound are governed by a combination of its physicochemical properties and its susceptibility to various degradation processes. In the absence of extensive experimental data for this specific compound, its environmental behavior is largely predicted through modeling and by analogy to structurally similar chemicals, particularly its parent compound, 5-Chloro-2-methylaniline (B43014).
The addition of an N-propyl group to 5-Chloro-2-methylaniline is expected to increase its lipophilicity, which is indicated by a higher octanol-water partition coefficient (log Kow). This, in turn, suggests a greater tendency for the compound to adsorb to organic matter in soil and sediment, potentially reducing its mobility in these compartments. The increased molecular weight and likely lower vapor pressure would also influence its partitioning between air, water, and soil.
Environmental fate and transport models are essential tools for predicting the distribution and persistence of chemicals in the environment. These models utilize the physicochemical properties of a substance to estimate its behavior. For this compound, key input parameters for such models would include its estimated log Kow, water solubility, vapor pressure, and Henry's Law constant.
Physicochemical Properties and Environmental Partitioning
The environmental distribution of this compound can be conceptualized using multimedia fugacity models. These models predict the partitioning of a chemical among various environmental compartments such as air, water, soil, and sediment. Based on estimated properties, this compound is expected to predominantly partition to soil and sediment due to its anticipated moderate to high log Kow. Its potential for volatilization from water to air is likely to be low, governed by its Henry's Law constant.
Below is a comparative table of the known physicochemical properties of the parent compound, 5-Chloro-2-methylaniline, and the estimated properties for this compound. These estimations are crucial for parameterizing environmental fate models.
| Property | 5-Chloro-2-methylaniline | This compound (Estimated) |
|---|---|---|
| Molecular Weight (g/mol) | 141.60 | 183.68 |
| log Kow | 2.58 | 3.5 - 4.0 |
| Water Solubility (mg/L) | < 1000 | Lower than parent compound |
| Vapor Pressure (mm Hg at 25°C) | 0.04 | Lower than parent compound |
| Henry's Law Constant (atm-m³/mol) | 1.56 x 10-6 | Similar to or slightly lower than parent compound |
Degradation Pathways
The persistence of this compound in the environment is determined by its resistance to biological and chemical degradation processes.
Biodegradation: As a substituted aniline, biodegradation is expected to be a significant degradation pathway. The N-propyl group may be susceptible to microbial oxidation, potentially leading to dealkylation to form 5-Chloro-2-methylaniline as an intermediate. The aromatic ring is also subject to microbial attack, which can lead to ring cleavage and eventual mineralization. The presence of the chlorine atom may increase the recalcitrance of the molecule to biodegradation compared to non-chlorinated anilines.
Photodegradation: Aromatic amines can undergo photodegradation in the presence of sunlight. This process may be relevant for the portion of the compound present in the upper layers of water bodies or on soil surfaces.
Hydrolysis: The amine linkage in anilines is generally stable to hydrolysis under typical environmental pH conditions. Therefore, hydrolysis is not expected to be a major degradation pathway for this compound.
Environmental Transport Modeling
Various mathematical models can be employed to simulate the transport and fate of this compound in the environment.
Multimedia Models: Level III fugacity models, for instance, can provide a steady-state assessment of the chemical's distribution across different environmental compartments, considering advective transport, intermedia transport, and degradation. Based on its estimated properties, such models would likely predict an accumulation in soil and sediment.
Groundwater Models: If released to the subsurface, the transport of this compound in groundwater would be influenced by advection (movement with the bulk flow of water), dispersion (spreading of the contaminant plume), and sorption to aquifer materials. Its estimated soil organic carbon-water partitioning coefficient (Koc), derived from its log Kow, would be a critical parameter in these models, indicating its potential for retardation relative to the groundwater flow velocity.
The following table summarizes the key inputs for environmental fate models and the expected behavior of this compound.
| Model Input Parameter | Estimated Value/Behavior | Implication for Environmental Fate and Transport |
|---|---|---|
| log Kow | 3.5 - 4.0 | High potential for sorption to organic matter in soil and sediment; potential for bioaccumulation. |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | High (estimated from log Kow) | Low mobility in soil; likely to be retarded in groundwater systems. |
| Henry's Law Constant | Low | Low potential for volatilization from water. |
| Biodegradation Rate | Moderate (assumed) | A key process for the ultimate removal of the compound from the environment. |
Emerging Research Directions and Future Prospects for 5 Chloro 2 Methyl N Propyl Benzenamine Studies
Application of Artificial Intelligence and Machine Learning for Predictive Synthesis and Reactivity
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering powerful methods for predicting synthesis pathways and molecular reactivity. engineering.org.cn For aromatic amines, these computational approaches are being used to address complex challenges, from designing efficient synthetic routes to predicting toxicological profiles. nih.govoup.com
ML models are also proving adept at predicting the properties and activities of substituted benzenamines. Quantitative structure-activity relationship (QSAR) models, developed using techniques like support vector machines and neural networks, can forecast the mutagenicity and carcinogenicity of aromatic amines based on their molecular structure. nih.govoup.comnih.gov For instance, studies have successfully used ML to build predictive models for the carcinogenic activity of metabolites derived from aromatic amines. nih.gov These predictive capabilities are crucial for identifying potentially hazardous compounds early in the development process and for designing safer alternatives.
The predictive power of various machine learning models in assessing the mutagenicity of aromatic amines is a key area of research. nih.govoup.com The performance of these models is often evaluated using metrics such as the coefficient of determination (r²) and root mean square error (RMSE). nih.gov
| Machine Learning Method | Training Set (n=97) r² | Test Set (n=25) r² | Training Set RMSE | Test Set RMSE |
|---|---|---|---|---|
| Hierarchical Support Vector Regression (HSVR) | 0.93 | 0.85 | 0.51 | 0.65 |
| Support Vector Machine (SVM) | 0.85 | 0.78 | 0.74 | 0.76 |
| Radial Basis Function Neural Networks (RBFNN) | 0.78 | 0.73 | 0.90 | 0.85 |
| Genetic Function Algorithm (GFA) | 0.82 | 0.75 | 0.81 | 0.81 |
High-Throughput Screening Methodologies for New Reactions and Applications
High-throughput screening (HTS), also known as high-throughput experimentation (HTE), has revolutionized the process of discovering and optimizing chemical reactions. sigmaaldrich.com This approach allows for the parallel execution of a large number of reactions in microscale, enabling rapid screening of diverse catalysts, reagents, and reaction conditions. acs.org For the synthesis and functionalization of substituted benzenamines, HTS is instrumental in identifying novel transformations and expanding their application scope.
Commercially available screening kits facilitate the rapid optimization of common and crucial reactions, such as the Buchwald-Hartwig amination, which is fundamental for forming C-N bonds. sigmaaldrich.com These kits provide a panel of pre-weighed catalysts and reagents, allowing researchers to efficiently identify the optimal conditions for coupling a specific benzenamine with various partners. sigmaaldrich.com This methodology accelerates the synthesis of libraries of derivatives based on the 5-Chloro-2-methyl-N-propyl-benzenamine scaffold for further investigation.
Furthermore, HTS is being applied to discover entirely new applications. For example, colorimetric assays amenable to high-throughput platforms have been developed to screen for enzymatic halogenation of arylamines. researchgate.net Such assays can quickly identify enzymes or conditions that can selectively modify the aromatic ring, offering a biocatalytic route to new functionalized benzenamines. The combination of HTS with technologies like automated reaction platforms and computational analysis provides an unprecedented ability to explore vast chemical spaces, significantly speeding up the discovery of new reactions and applications for substituted anilines. youtube.com
| Screening Kit Type | Reaction | Purpose |
|---|---|---|
| Buchwald-Hartwig Amination Screening Kit | C-N Cross-Coupling | Screening of 12 different catalysts for the amination of aryl halides. |
| Suzuki-Miyaura Cross-Coupling Screening Kit | C-C Cross-Coupling | Screening of various catalysts and conditions for coupling aryl halides with boronic acids. |
| Base Screening Kit | Various Cross-Coupling Reactions | Efficiently screens 11 different bases to optimize reaction conditions. |
| Photoredox Catalysis Screening Kit | Visible-Light Mediated Reactions | Screening of photocatalysts for light-induced chemical transformations. |
Sustainable Synthesis and Application Development of this compound
The principles of green chemistry are increasingly guiding the development of synthetic methodologies for aromatic amines. uniroma1.it Research in this area focuses on improving atom economy, reducing waste, and utilizing renewable resources and environmentally benign catalysts. organic-chemistry.orgrsc.org
A key area of development is the N-alkylation of anilines, a crucial step in synthesizing compounds like this compound. Traditional methods often rely on alkyl halides, which can be hazardous. Modern, sustainable approaches utilize alcohols as alkylating agents, with water as the only byproduct, which aligns with green chemistry principles. rsc.orgnih.gov These reactions are often facilitated by cost-effective and recoverable heterogeneous catalysts based on earth-abundant metals like cobalt or iron. rsc.orgchemistryviews.org
Another promising green approach is the use of visible-light photoredox catalysis. nih.gov This technique allows for the N-alkylation of anilines under mild, ambient conditions, often without the need for metallic catalysts, strong bases, or harsh oxidants. nih.gov Such methods not only reduce the environmental impact but also offer new pathways for selective functionalization. The development of these eco-friendly strategies is essential for the large-scale, sustainable production and application of substituted benzenamines. researchgate.net
| Catalytic System | Alkylating Agent | Key Advantages | Reference |
|---|---|---|---|
| Cobalt-based MOF | Alcohols | Heterogeneous, reusable catalyst; produces water as the only byproduct. | rsc.org |
| Iron(II) Salt | Arenes (via C-H amination) | Uses an environmentally benign and abundant metal catalyst. | chemistryviews.org |
| Palladium on Charcoal (Pd/C) | Primary Amines | High atom economy (ammonia is the only byproduct); reusable catalyst. | organic-chemistry.org |
| Visible Light / NH₄Br | 4-hydroxybutan-2-one | Metal-free, oxidant-free, and base-free reaction conditions. | nih.gov |
| Copper-Chromite Nanocatalyst | Alcohols | Effective for auto-transfer hydrogen N-alkylation. |
Challenges and Opportunities in the Academic Research of Substituted Benzenamines
Despite their utility, the study and application of substituted benzenamines face several challenges, which in turn create significant research opportunities. A primary challenge is overcoming the metabolic liabilities associated with the aniline (B41778) motif. acs.org Anilines can undergo metabolic processing in the body, leading to the formation of reactive metabolites that can cause adverse drug reactions. acs.org This has spurred an opportunity for the development of "aniline isosteres"—saturated, three-dimensional structures that mimic the spatial arrangement of anilines but possess improved metabolic stability. acs.org
Another challenge lies in achieving selective functionalization. The aniline core has multiple reactive sites, and controlling chemo- and site-selectivity during C-H functionalization can be difficult. rsc.orgacs.org This has created opportunities for developing novel catalytic systems and directing group strategies. For example, recent research has demonstrated switchable C-H and N-alkylation of anilines using a traceless N-nitroso directing group, providing a versatile method for creating complex, functionalized anilines. rsc.org Similarly, visible-light-induced methods are being developed for highly selective para-C–H functionalization, avoiding the more common N-H insertion reactions. acs.org
The vast chemical space of substituted anilines remains underexplored. acs.org There is a significant opportunity to synthesize novel derivatives with diverse substitution patterns and explore their potential in materials science, agrochemicals, and pharmaceuticals. nih.gov The development of flexible and scalable synthetic protocols is key to unlocking the full potential of this versatile class of compounds. acs.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Chloro-2-methyl-N-propyl-benzenamine, and how can reaction conditions be optimized?
- Methodology :
- Route 1 : React 5-chloro-2-methylaniline with propyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .
- Route 2 : Reductive alkylation using propionaldehyde and a reducing agent (e.g., NaBH₃CN) in methanol under nitrogen atmosphere. Monitor progress via TLC or HPLC .
- Optimization : Adjust stoichiometry, solvent polarity, and temperature to minimize by-products (e.g., dialkylated amines). Use GC-MS or NMR for purity assessment.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.3–2.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out contaminants .
- FT-IR : Identify N-H stretching (3300–3400 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .
Q. How can researchers validate the purity of this compound for pharmacological studies?
- Methodology :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Compare retention times against certified reference standards .
- Elemental Analysis : Confirm C, H, N, and Cl content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can regioselectivity challenges during alkylation of 5-chloro-2-methylaniline be addressed?
- Methodology :
- Protection-Deprotection : Temporarily protect the amine group with Boc anhydride to direct alkylation to the methyl-substituted position .
- Catalytic Control : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction specificity in biphasic systems .
Q. What strategies mitigate conflicting bioactivity data in cell-based assays for this compound?
- Methodology :
- Dose-Response Curves : Conduct assays across a wide concentration range (nM to mM) to identify non-linear effects .
- Matrix Controls : Account for solvent interference (e.g., DMSO cytotoxicity) by normalizing data to vehicle-only groups .
- Orthogonal Assays : Validate results using both fluorescence-based and luminescence readouts .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
- Methodology :
- QSAR : Apply the Crippen or Joback method to estimate logP and solubility .
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., CNS receptors) and prioritize analogs for synthesis .
Q. What analytical methods resolve discrepancies in crystallographic data for structurally related compounds?
- Methodology :
- Single-Crystal X-ray Diffraction : Refine data with SHELXL to resolve disorder in aromatic rings or alkyl chains .
- DFT Calculations : Compare experimental bond lengths/angles with B3LYP/6-31G* optimized geometries to validate structural assignments .
Q. How do reaction by-products (e.g., nitroso derivatives) form during synthesis, and how are they controlled?
- Methodology :
- By-Product Identification : Use LC-MS/MS to detect trace nitroso impurities (e.g., N-nitroso derivatives) .
- Preventive Measures : Add antioxidants (e.g., ascorbic acid) to reaction mixtures and avoid nitrite-containing reagents .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
